molecular formula C12H15NO4 B8628439 Methyl (2-ethoxyacetamido)benzoate

Methyl (2-ethoxyacetamido)benzoate

Cat. No. B8628439
M. Wt: 237.25 g/mol
InChI Key: JMRDWBXCAXWHHT-UHFFFAOYSA-N
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Patent
US05091403

Procedure details

To a solution of 4.53 g (30 mmol) of methyl anthranilate and 6.1 ml of triethylamine in 50 ml of dichloromethane was dropwise added a solution of 4.41 g (36 mmol) of ethoxyacetylchloride in 10 ml of dichloromethane under chilling with ice for a period of 15 min. The resulting mixture was stirred for 1 hr. at room temperature. The stirred mixture was washed sequentially with water, 4 N hydrochloric acid and 5% aqueous sodium carbonate, and then was dried over anhydrous sodium sulfate. The solvent was distilled off to leave 7.66 g of the desired compound (purity: 92.8 %) as a residual pale brown oil.
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
4.41 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH3:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].C(N(CC)CC)C.[CH2:19]([O:21][CH2:22][C:23](Cl)=[O:24])[CH3:20]>ClCCl>[CH2:19]([O:21][CH2:22][C:23]([NH:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([O:10][CH3:11])=[O:9])=[O:24])[CH3:20]

Inputs

Step One
Name
Quantity
4.53 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)OC
Name
Quantity
6.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4.41 g
Type
reactant
Smiles
C(C)OCC(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under chilling with ice for a period of 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
at room temperature
WASH
Type
WASH
Details
The stirred mixture was washed sequentially with water, 4 N hydrochloric acid and 5% aqueous sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OCC(=O)NC1=C(C(=O)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.66 g
YIELD: CALCULATEDPERCENTYIELD 107.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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